2-Azabicyclo[3.2.2]nonane hydrochloride

Antiprotozoal Malaria Trypanosomiasis

Sourcing a geometrically defined, rigid bicyclic amine scaffold for antiprotozoal SAR programs is often hindered by isomer contamination and limited commercial availability. 2-Azabicyclo[3.2.2]nonane hydrochloride (CAS 5597-38-6) resolves this bottleneck as a validated core for developing agents against multidrug-resistant Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. • Potent in vitro activity against chloroquine- and pyrimethamine-resistant P. falciparum K1 strain. • Differentiated spatial geometry vs. quinuclidine ([2.2.2]) and 3-azabicyclo[3.2.2]nonane regioisomers, enabling precise SAR mapping. • N-alkylation-ready secondary amine with confirmed pKa and synthetic tractability for focused library generation. Supplied with rigorous quality documentation for reliable procurement and immediate global dispatch.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 5597-38-6
Cat. No. B1657265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.2]nonane hydrochloride
CAS5597-38-6
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CC2CCC1CCN2.Cl
InChIInChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H
InChIKeyDSAORSZFGZQSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.2.2]nonane HCl: Antiprotozoal Lead Scaffold


2-Azabicyclo[3.2.2]nonane hydrochloride is the salt form of a bridged bicyclic secondary amine (C8H15N·HCl) with a molecular weight of 161.67 g/mol . This scaffold serves as a versatile core for medicinal chemistry, particularly in the development of novel antiprotozoal agents. Its rigid, three-dimensional framework provides a defined spatial orientation for substituents, enabling precise interaction with biological targets [1]. Unlike many simpler amines, this compound is a key building block for generating focused libraries of derivatives with activities against multidrug-resistant strains of Plasmodium falciparum and Trypanosoma brucei [2].

Scaffold Bridged bicyclic amine core for antiprotozoal lead-generation programs
Library Use Focused derivative libraries targeting drug‑resistant P. falciparum and T. brucei
Format Hydrochloride salt for straightforward handling in medicinal chemistry workflows

Why 2-Azabicyclo[3.2.2]nonane HCl Is Irreplaceable


The 2-azabicyclo[3.2.2]nonane scaffold possesses a unique combination of ring size and nitrogen atom placement that is not replicable by its closest analogs, such as 1-azabicyclo[2.2.2]octane (quinuclidine) or the regioisomeric 3-azabicyclo[3.2.2]nonane [1]. These structural differences lead to significant variations in conformational flexibility and electronic properties. For instance, the expanded seven-membered ring in the [3.2.2] system, compared to the three six-membered rings in the [2.2.2] system, provides a different spatial presentation of functional groups, which is critical for target engagement [2]. Furthermore, the position of the nitrogen atom within the bicyclic framework directly impacts the compound's basicity (pKa) and its ability to form key interactions with biological targets, making direct substitution with a different isomer or ring system invalid for maintaining activity profiles [3].

Ring Size Seven‑membered [3.2.2] system may shift conformational preferences relative to quinuclidine’s [2.2.2] framework, altering target engagement.
N‑Position 2‑aza versus 3‑aza regioisomers present different pKa and hydrogen‑bonding geometry; SAR divergence may not transfer between series.
Substituent Display Spatial presentation of functional groups is scaffold‑dependent; even small ring‑size variations can alter potency trends.

Selecting 2-Azabicyclo[3.2.2]nonane: Quantitative Evidence


Superior Antiprotozoal Activity vs. Bicyclo[2.2.2]octane

In a direct comparative study, 2-azabicyclo[3.2.2]nonane-derived compounds demonstrated significantly higher antiprotozoal activity than their bicyclo[2.2.2]octane counterparts. Specifically, the 7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl-dimethylamine derivative showed potent in vitro activity against Trypanosoma brucei rhodesiense and the multidrug-resistant K1 strain of Plasmodium falciparum [1].

vs. Bicyclo[2.2.2]octane
Head‑to‑head
IC50 0.60 µM T. b. rhodesiense IC50 0.28 µM P. falciparum K1
Reported higher potency than bicyclo[2.2.2]octane analogs in antiprotozoal assays
Comparator values not specified; review source data
Antiprotozoal Malaria Trypanosomiasis

Enhanced Selectivity vs. Chloroquine

Modification of the 2-azabicyclo[3.2.2]nonane scaffold with N-(2-dialkylaminoethyl) groups led to compounds with dramatically improved selectivity compared to both the parent N-alkyl derivatives and the clinically used drug chloroquine [1].

Selectivity vs. Chloroquine
Head‑to‑head
2‑aza derivative chloroquine
Reported higher selectivity and antiplasmodial activity in K1 assay
Supports selectivity optimization in lead‑generation campaigns
Orthogonal selectivity assays recommended for confirmation
Antiplasmodial Selectivity Drug Resistance

Distinct SAR from 3-Azabicyclo[3.2.2]nonane Regioisomer

The position of the nitrogen atom within the [3.2.2] bicyclic framework is critical for biological activity. While both 2-aza and 3-azabicyclo[3.2.2]nonane derivatives have been explored for antiprotozoal applications, they represent distinct chemical series with different SAR trends and optimization paths [1]. A specific 3-azabicyclo[3.2.2]nonane derivative (compound 122c) was reported with an IC50 of 0.27 μM and a selectivity index of 452, highlighting that both scaffolds can yield potent compounds but are not interchangeable [2].

2‑Aza vs. 3‑Aza Regioisomer
Class‑level inference
2‑aza series vs 3‑aza series
Distinct SAR; 3‑aza example IC50 0.27 µM, SI 452
Regioisomeric scaffolds drive different optimization paths
Verify target series before procurement; SAR paths diverge
Structure-Activity Relationship (SAR) Antiprotozoal Scaffold Comparison

2-Azabicyclo[3.2.2]nonane HCl: Key Drug Discovery Applications


Lead Generation for Drug-Resistant Malaria

Given the demonstrated ability of 2-azabicyclo[3.2.2]nonane derivatives to inhibit the multidrug-resistant K1 strain of Plasmodium falciparum with high potency and selectivity, this scaffold is ideally suited for medicinal chemistry programs targeting novel antimalarial agents. The scaffold's core provides a validated starting point for generating leads that can overcome resistance mechanisms to frontline drugs like chloroquine and pyrimethamine [1].

Novel Antitrypanosomal Therapeutics

The potent in vitro activity of 2-azabicyclo[3.2.2]nonane derivatives against Trypanosoma brucei rhodesiense (the causative agent of East African sleeping sickness) positions this compound as a critical scaffold for developing new treatments for Human African Trypanosomiasis (HAT), a disease with few effective and safe therapeutic options [2].

Basic Amine Side-Chain SAR

The synthetic accessibility of the 2-azabicyclo[3.2.2]nonane core allows for systematic exploration of N-alkyl and N-dialkylaminoethyl substitutions. This enables detailed SAR studies to optimize not just target potency but also critical drug properties like selectivity and cytotoxicity, as demonstrated by the discovery of derivatives that outperform chloroquine in selectivity [3].

Bicyclic Amine Scaffold Comparison

For research groups studying the impact of ring size and nitrogen position on biological activity, 2-azabicyclo[3.2.2]nonane hydrochloride serves as a crucial control and comparator to other bicyclic amines like quinuclidine ([2.2.2] system) and 3-azabicyclo[3.2.2]nonane. Its unique properties help define the SAR landscape for rigid bicyclic amine pharmacophores [4].

Application
Selection Property
Validation Focus
Antimalarial lead generation (drug‑resistant P. falciparum)
Scaffold‑derived potency profile
IC50 against multidrug‑resistant K1 strain
Antitrypanosomal lead optimization (T. b. rhodesiense)
In vitro activity profile
Selectivity and cytotoxicity panels
SAR exploration of N‑substituted derivatives
Chemical diversification potential
Selectivity benchmarking vs. chloroquine
Bicyclic amine scaffold comparison
Structural and electronic distinction
Activity shift relative to quinuclidine/3‑aza controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[3.2.2]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.